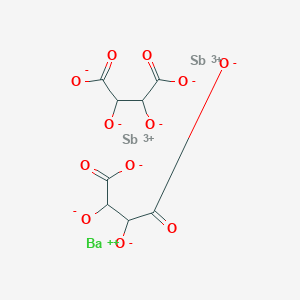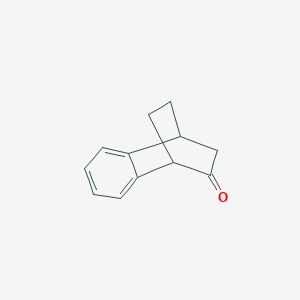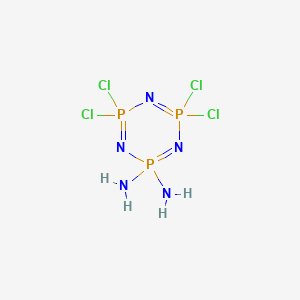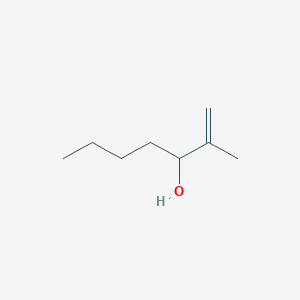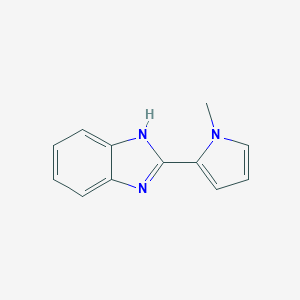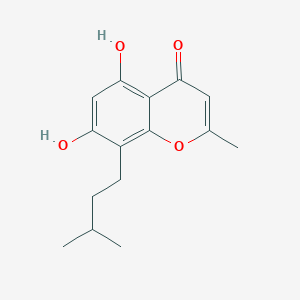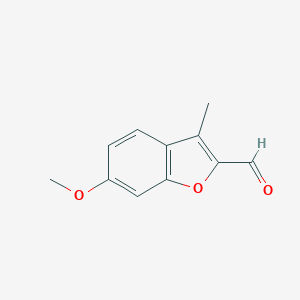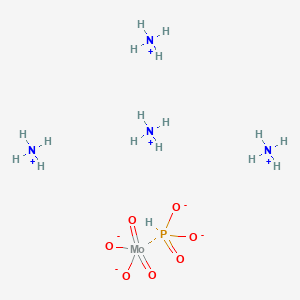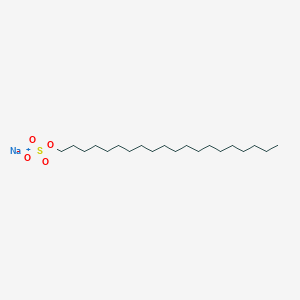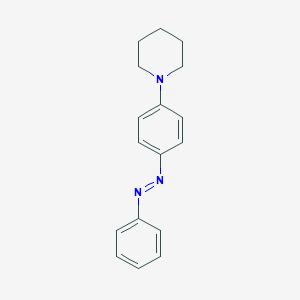
1-(p-(Phenylazo)phenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-(Phenylazo)phenyl)piperidine, also known as PAPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the azobenzene family and has a molecular weight of 276.4 g/mol. PAPP is a yellow to orange crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
作用机制
The mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine is not well understood. However, it is believed that 1-(p-(Phenylazo)phenyl)piperidine acts as a photoisomerizable ligand for GPCRs. This means that 1-(p-(Phenylazo)phenyl)piperidine can change its shape upon exposure to light, which can then activate or inhibit the GPCR.
生化和生理效应
1-(p-(Phenylazo)phenyl)piperidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(p-(Phenylazo)phenyl)piperidine can activate or inhibit GPCRs, depending on the wavelength of light used. 1-(p-(Phenylazo)phenyl)piperidine has also been shown to affect the activity of ion channels and enzymes.
实验室实验的优点和局限性
One advantage of using 1-(p-(Phenylazo)phenyl)piperidine in lab experiments is that it is a relatively simple compound to synthesize. 1-(p-(Phenylazo)phenyl)piperidine is also highly soluble in organic solvents, which makes it easy to work with. However, one limitation of using 1-(p-(Phenylazo)phenyl)piperidine is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving 1-(p-(Phenylazo)phenyl)piperidine. One area of research is to further investigate the mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine. This could involve using advanced imaging techniques to visualize the binding of 1-(p-(Phenylazo)phenyl)piperidine to GPCRs. Another area of research is to explore the potential therapeutic applications of 1-(p-(Phenylazo)phenyl)piperidine. For example, 1-(p-(Phenylazo)phenyl)piperidine could be used as a tool to develop drugs that target specific GPCRs. Finally, researchers could investigate the use of 1-(p-(Phenylazo)phenyl)piperidine in optogenetics, which is a technique that uses light to control the activity of cells in the brain.
合成方法
The synthesis of 1-(p-(Phenylazo)phenyl)piperidine is a multistep process that involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This salt is then coupled with p-phenylenediamine in the presence of sodium acetate to form the azobenzene derivative. Finally, the azobenzene derivative is reduced with sodium borohydride to form 1-(p-(Phenylazo)phenyl)piperidine.
科学研究应用
1-(p-(Phenylazo)phenyl)piperidine has been used in a variety of scientific research applications. One of the most significant uses of 1-(p-(Phenylazo)phenyl)piperidine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in a wide range of physiological processes, including vision, smell, and hormone regulation. 1-(p-(Phenylazo)phenyl)piperidine has been used as a tool to study the binding and activation of GPCRs.
属性
CAS 编号 |
10282-35-6 |
|---|---|
产品名称 |
1-(p-(Phenylazo)phenyl)piperidine |
分子式 |
C17H19N3 |
分子量 |
265.35 g/mol |
IUPAC 名称 |
phenyl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H19N3/c1-3-7-15(8-4-1)18-19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI 键 |
PYSGWVDDUWPEEC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
同义词 |
4-N-PIPERIDINYLAZOBENZENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



